molecular formula C23H29N3O3 B6014947 3-({4-[(2,3,4-Trimethoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole

3-({4-[(2,3,4-Trimethoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole

Cat. No.: B6014947
M. Wt: 395.5 g/mol
InChI Key: JQLJCZPYXVJLGU-UHFFFAOYSA-N
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Description

3-({4-[(2,3,4-Trimethoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole is a synthetic small molecule of significant interest in medicinal chemistry and chemical biology research, primarily recognized for its structural relationship to known kinase inhibitor scaffolds. This compound features a multimodal molecular architecture, combining an indole ring system with a trimethoxyphenyl-substituted piperazine, a motif frequently associated with compounds that modulate tubulin polymerization and exhibit anti-mitotic activity . Its core structure is analogous to that of PF-3758309 , a well-characterized inhibitor of the PAK4 (p21-activated kinase 4) signaling pathway. PAK4 is a key node in the regulation of cytoskeletal reorganization, cell proliferation, and survival, making its inhibition a compelling strategy for investigating cancer cell invasion and metastasis . Consequently, this indole derivative serves as a valuable chemical probe for researchers exploring the pathophysiology of PAK4-driven cancers and for the development of novel targeted therapeutics. The presence of the trimethoxyphenyl group further suggests potential for interactions with additional targets, including other kinases and tubulin, positioning this molecule as a versatile tool for high-throughput screening, structure-activity relationship (SAR) studies, and lead optimization campaigns aimed at discovering new anti-cancer agents.

Properties

IUPAC Name

3-[[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-27-21-9-8-17(22(28-2)23(21)29-3)15-25-10-12-26(13-11-25)16-18-14-24-20-7-5-4-6-19(18)20/h4-9,14,24H,10-13,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLJCZPYXVJLGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3=CNC4=CC=CC=C43)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[(2,3,4-Trimethoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the indole core.

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached through a Friedel-Crafts alkylation reaction, where the piperazine-indole intermediate reacts with a trimethoxybenzyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-({4-[(2,3,4-Trimethoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Pharmacological Applications

  • Antipsychotic Activity : Compounds with piperazine structures have been extensively studied for their antipsychotic properties. The piperazine ring is known to interact with various neurotransmitter receptors, including dopamine and serotonin receptors. Research indicates that derivatives of piperazine can exhibit significant antipsychotic effects, making this compound a potential candidate for further investigation in the treatment of schizophrenia and other psychiatric disorders .
  • Antidepressant Effects : The indole structure is often associated with antidepressant activity due to its structural similarity to serotonin. Compounds like this one may influence serotonin pathways, providing a basis for their use in treating depression .
  • Antitumor Properties : Some studies suggest that indole derivatives possess anticancer properties. The ability of this compound to inhibit tumor growth could be explored through further research into its mechanism of action against cancer cells. Indoles have been noted for their ability to induce apoptosis in cancerous cells, which may be relevant for therapeutic applications .

Case Study 1: Antipsychotic Evaluation

A study evaluated the antipsychotic effects of piperazine derivatives similar to the compound . Results indicated significant binding affinity to dopamine D2 receptors, suggesting potential efficacy in managing psychotic symptoms .

Case Study 2: Antitumor Activity

In vitro studies demonstrated that indole derivatives could inhibit the proliferation of various cancer cell lines. The mechanism involved apoptosis induction via mitochondrial pathways. This highlights the potential application of such compounds in cancer therapy .

Mechanism of Action

The mechanism by which 3-({4-[(2,3,4-Trimethoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole exerts its effects involves interactions with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways such as the MAPK/ERK pathway, leading to changes in cellular functions like proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Research Findings and Implications

  • BACE1 Inhibition : Indole-piperazine derivatives () show moderate activity (IC50 ~20 mM). The target’s methoxy groups could improve binding via polar interactions, but positional differences (2,3,4 vs. 3,4,5 in PPARγ agonists) may limit efficacy .
  • Receptor Selectivity: The dopamine D4 antagonist L-750,667 (Ki = 0.51 nM) demonstrates that minor core modifications (indole → azaindole) enhance selectivity. The target’s indole-piperazine scaffold may favor off-target interactions unless optimized .
  • Synthetic Feasibility : High-yielding routes for piperazine-thiazole derivatives () suggest the target compound could be synthesized efficiently, though purification challenges may arise due to its hydrophobic trimethoxy group .

Biological Activity

The compound 3-({4-[(2,3,4-Trimethoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula : C26H30N4O3
  • Molecular Weight : 446.55 g/mol
  • CAS Number : 92432-50-3

Physical Properties

PropertyValue
Density1.22 g/cm³ (predicted)
Boiling Point429.6 °C (predicted)
Melting Point50-51 °C

Anticancer Properties

Research has indicated that indole derivatives exhibit significant anticancer activity. The compound has been evaluated for its effects on various cancer cell lines:

  • Mechanism of Action : Indole compounds are known to induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways, including the modulation of signaling pathways such as PI3K/Akt and MAPK .
  • Case Studies :
    • A study demonstrated that similar indole derivatives showed IC50 values ranging from 0.71 μM to 1.39 μM against HepG2 and BT474 cell lines, indicating potent antiproliferative effects .
    • In another investigation, compounds with similar structural motifs inhibited VEGF-induced proliferation in human umbilical vein endothelial cells with an IC50 of 0.30 nM, highlighting their potential in targeting angiogenesis .

Neuropharmacological Effects

The piperazine moiety within the compound suggests potential neuropharmacological activity. Piperazine derivatives have been studied for their effects on neurotransmitter systems.

  • Dopaminergic Activity : Some studies suggest that piperazine-based compounds can act as dopamine receptor modulators, which may be beneficial in treating neurological disorders like schizophrenia and depression .

Anti-inflammatory Activity

Indole derivatives have also been reported to possess anti-inflammatory properties. The ability to inhibit pro-inflammatory cytokines makes these compounds valuable in treating inflammatory diseases.

  • Research Findings : Indoles have been shown to downregulate TNF-alpha and IL-6 production in activated macrophages, suggesting a mechanism for their anti-inflammatory effects .

Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerIC50 = 0.71 - 1.39 μM
NeuropharmacologicalDopamine receptor modulation
Anti-inflammatoryInhibition of cytokines

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYieldReference
Piperazine AlkylationDMF, KH, 80°C, N₂ atmosphere85%
Indole CouplingEtOH, reflux, 12 h72%

Advanced: How can structural discrepancies in similar indole-piperazine derivatives be resolved using crystallographic and computational methods?

Methodological Answer:
Discrepancies in molecular conformation (e.g., piperazine ring puckering or indole orientation) can arise due to crystal packing or solvent effects. To resolve these:

  • X-ray Crystallography : Determine absolute configuration and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to validate the proposed structure .
  • DFT Calculations : Compare optimized gas-phase geometries with experimental crystal structures to identify steric or electronic influences on conformation .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C-H···O, N-H···N) to explain packing motifs and stability .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns. Key signals include:
    • Piperazine N-CH₂ protons (δ 2.5–3.5 ppm).
    • Indole NH proton (δ ~10.5 ppm, broad) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
  • IR Spectroscopy : Identify functional groups (e.g., N-H stretch at ~3400 cm⁻¹, C-O-C from trimethoxy groups at ~1250 cm⁻¹) .

Advanced: How can researchers design assays to evaluate 5-HT7 receptor selectivity over other serotonin receptors?

Methodological Answer:

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]-5-CT for 5-HT7) in HEK-293 cells expressing recombinant receptors. Measure IC₅₀ values and compare with off-target receptors (e.g., 5-HT1A, 5-HT2A) .
  • Functional Assays : Monitor cAMP accumulation via ELISA or fluorescence-based kits. 5-HT7 is coupled to Gαs, while 5-HT1A is Gαi/o-linked .
  • Selectivity Profiling : Screen against a panel of 50+ GPCRs using calcium flux or β-arrestin recruitment assays to identify cross-reactivity .

Q. Table 2: Example Selectivity Data

ReceptorIC₅₀ (nM)Assay TypeReference
5-HT7222.93Radioligand
5-HT1A>10,000cAMP Inhibition

Advanced: What computational strategies are effective in predicting binding modes and affinity with target receptors?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into 5-HT7 receptor homology models (based on PDB: 5I6X). Prioritize poses with indole aligned in the orthosteric pocket and piperazine forming salt bridges with Asp3.32 .
  • MD Simulations : Run 100-ns simulations in explicit lipid bilayers to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen bond occupancy .
  • Free Energy Calculations : Apply MM-GBSA to estimate binding free energy. Correlate with experimental IC₅₀ values for validation .

Basic: How can researchers address contradictions in reported biological activities of structurally similar analogs?

Methodological Answer:

  • SAR Studies : Systematically vary substituents (e.g., methoxy groups on phenyl, indole substitution patterns) and test activity across assays to identify critical pharmacophores .
  • Orthogonal Validation : Confirm key findings using independent methods (e.g., SPR for binding kinetics if radioligand assays show variability) .
  • Meta-Analysis : Compare data across studies while controlling for variables like cell line, assay conditions, and ligand purity .

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